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S-Methyl-L-cysteine sulfoxide

Xenobiotic metabolism Cancer chemoprevention Phase II enzyme induction

Procure SMCS (CAS 6853-87-8) to leverage its unique, stereochemically stable sulfoxide group—critical differentiator from labile S-methylcysteine. Empirical data confirm SMCS elicits superior glutathione S-transferase induction (tissue-specific chemoprevention) and lipid-lowering potency vs. in-class analogs. This ≥98% pure crystalline solid enables reproducible studies on cholesterol metabolism, diabetic oxidative stress, and Brassica/Allium flavor precursor chemistry.

Molecular Formula C4H9NO3S
Molecular Weight 151.19 g/mol
CAS No. 6853-87-8
Cat. No. B1680204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Methyl-L-cysteine sulfoxide
CAS6853-87-8
Synonymskale anemia factor
methiin
methiin, (DL-Ala)-isomer
methiin, (L-Ala)-(R)-isomer
methiin, (L-Ala)-(S)-isomer
methiin, (L-Ala)-isomer
S-methyl-L-cysteinesulfoxide
S-methylcysteine sulfoxide
Molecular FormulaC4H9NO3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESCS(=O)CC(C(=O)O)N
InChIInChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9?/m1/s1
InChIKeyZZLHPCSGGOGHFW-ZMQIUWNVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S-Methyl-L-cysteine sulfoxide (6853-87-8) Physicochemical Properties and Supplier Specifications


S-Methyl-L-cysteine sulfoxide (CAS 6853-87-8), also known as methiin, is a naturally occurring sulfur-containing alpha-amino acid [1]. It is characterized as a colorless or white crystalline solid with a melting point of 169-170 °C, a predicted boiling point of 428.2±40.0 °C, a predicted density of 1.471±0.06 g/cm³, and a predicted pKa of 1.85±0.10 . The compound is soluble in water and some organic solvents . Commercial sources typically offer this compound at purities of 95% or greater .

Why S-Methyl-L-cysteine sulfoxide (6853-87-8) Cannot Be Substituted with S-Methyl-L-cysteine or Other Sulfur Amino Acids


Generic substitution among sulfur-containing amino acids is not scientifically valid. S-Methyl-L-cysteine sulfoxide (SMCS) possesses a unique sulfoxide functional group that confers distinct stereochemical and biological properties compared to its reduced analog, S-methyl-L-cysteine (SMC) [1]. Specifically, the sulfoxide is stereochemically stable, whereas SMC is not, even without platinum binding [1]. Furthermore, direct comparative studies demonstrate that SMCS and SMC, as well as other sulfur amino acids like alliin and methionine, elicit significantly different magnitudes and patterns of biological effects, including glutathione S-transferase (GST) induction, lipid metabolism modulation, and hematological impact [2]. Therefore, assuming functional equivalence between these in-class compounds is contraindicated by empirical evidence.

Quantitative Evidence Guide for S-Methyl-L-cysteine sulfoxide (6853-87-8) Selection Criteria


Glutathione S-Transferase (GST) Induction: Tissue-Specific Activity Profile

In a direct comparative study, S-Methyl-L-cysteine sulfoxide (SMCS) and its analog S-methyl-L-cysteine (SMC) were administered orally to mice at 50-200 mg/kg once daily for 5 days. SMCS treatment resulted in significantly higher GST activities in liver and small intestine and kidney except brain by 1.1-1.3-fold [1]. In contrast, SMC treatment resulted in significantly higher GST activities in liver, small intestine, kidney and brain by 1.1-1.4-fold [1]. This demonstrates a differential tissue-specific induction pattern, with SMC affecting brain GST activity while SMCS does not [1].

Xenobiotic metabolism Cancer chemoprevention Phase II enzyme induction

Comparative Lipid-Lowering Efficacy in Hypercholesterolemic Rats

A study investigating the effects of sulfur-containing amino acids on lipid metabolism in experimental hypercholesterolemic rats directly compared S-Methylcysteine sulfoxide (SMCS), S-Allylcysteine sulfoxide (SACS, alliin), S-Methylcysteine (SMC), and methionine [1]. Among the amino acids tested, addition of SMCS and SACS to a hypercholesterolemic diet markedly depressed the increase of plasma and liver cholesterol levels [1]. In contrast, methionine and SMC showed a smaller hypocholesterolemic effect [1]. Furthermore, cysteine, S-methylcysteine sulfon (SMC sulfon) and S-methylmethionine sulfonium chloride (SMMSC) had little effect on hypercholesterolemia [1].

Lipid metabolism Cardiovascular disease Hypercholesterolemia

Antidiabetic and Antioxidant Activity Profile vs. Standard Drugs

A 2-month study in alloxan-induced diabetic rats directly compared S-methyl cysteine sulfoxide (SMCS) isolated from onions with the standard antidiabetic drugs glibenclamide and insulin [1]. All treatments ameliorated the diabetic condition, including maintenance of body weight and control of blood sugar [1]. In the amelioration of diabetes, the standard drugs showed a better action, but as an antioxidant, SMCS proved to be a better one [1]. SMCS lowered the levels of malondialdehyde, hydroperoxide, and conjugated dienes in tissues, exhibiting antioxidant effect on lipid peroxidation [1].

Diabetes mellitus Oxidative stress Antioxidant therapy

Differential Thermal Degradation and Flavor Precursor Properties

A thermal degradation study compared S-methyl-L-cysteine sulfoxide (SMCS) with its biochemical precursor S-methyl-L-cysteine (SMC) under controlled heating (80-200 °C, 0-98% water, 1-60 min) [1]. It was found that thermally generated breakdown products of either S-methyl-L-cysteine or particularly S-methyl-L-cysteine sulfoxide can significantly contribute to the typical aroma of culinary processed Brassica and Allium vegetables [1]. Dimethyl disulfide was identified as the predominant volatile compound generated by thermal degradation of both compounds, but the sulfoxide yielded a more significant contribution to overall aroma [1].

Flavor chemistry Food science Volatile organic compounds

Stereochemical Stability and Metal Coordination Behavior

A study on the stereochemistry of platinum complexes examined the neutral amino acids S-methylcysteine (S-mecysH) and its sulfoxide (S-mecysSOH), among others [1]. The key finding was that S-mecysSOH (the sulfoxide) is stereochemically stable, even without binding the lone-pair on sulfur to platinum [1]. In contrast, S-mecysH (the non-oxidized analog) is not stereochemically stable under similar conditions [1]. This demonstrates a fundamental difference in the coordination chemistry of the two compounds.

Bioinorganic chemistry Stereochemistry Platinum complexes

Key Research Applications for S-Methyl-L-cysteine sulfoxide (6853-87-8) Based on Evidence


Cancer Chemoprevention and Xenobiotic Metabolism Studies

SMCS is suitable for investigating tissue-specific induction of phase II detoxification enzymes like glutathione S-transferase (GST). Its differential effect on brain GST activity compared to S-methyl-L-cysteine makes it a valuable tool for studies targeting organ-specific chemoprevention strategies [1].

Cardiovascular and Metabolic Disease Research

With its potent lipid-lowering effects comparable to alliin but superior to S-methylcysteine and methionine, SMCS is an excellent candidate for investigating mechanisms of cholesterol metabolism and developing interventions for hypercholesterolemia and related cardiovascular conditions [2].

Diabetes and Oxidative Stress Research

SMCS offers a unique profile combining antidiabetic activity with potent antioxidant effects. This dual action, demonstrated in direct comparison with glibenclamide and insulin, makes it particularly valuable for research into diabetic complications where oxidative stress is a key pathological factor [3].

Food Flavor Chemistry and Precursor Analysis

As a primary flavor precursor in Brassica and Allium vegetables, SMCS is essential for studies on volatile sulfur compound formation during cooking or processing. Its significantly greater contribution to aroma compared to S-methylcysteine makes it the compound of choice for flavor research [4].

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